molecular formula C18H24N4O B5357699 N-[(1-propylpyrazol-4-yl)methyl]-2-pyrrolidin-3-ylbenzamide

N-[(1-propylpyrazol-4-yl)methyl]-2-pyrrolidin-3-ylbenzamide

Cat. No.: B5357699
M. Wt: 312.4 g/mol
InChI Key: IMSGJFDPPDHVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-propylpyrazol-4-yl)methyl]-2-pyrrolidin-3-ylbenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a pyrrolidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-propylpyrazol-4-yl)methyl]-2-pyrrolidin-3-ylbenzamide typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a suitable 1,3-diketone. This is followed by the alkylation of the pyrazole ring with a propyl group. The next step involves the formation of the pyrrolidine ring, which can be achieved through the cyclization of an appropriate amine precursor. Finally, the benzamide moiety is introduced through an amide coupling reaction, typically using a benzoyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-propylpyrazol-4-yl)methyl]-2-pyrrolidin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[(1-propylpyrazol-4-yl)methyl]-2-pyrrolidin-3-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-propylpyrazol-4-yl)methyl]-2-pyrrolidin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-2-amine
  • N-[(1-propyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
  • N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Uniqueness

N-[(1-propylpyrazol-4-yl)methyl]-2-pyrrolidin-3-ylbenzamide is unique due to its specific combination of a pyrazole ring, a pyrrolidine ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(1-propylpyrazol-4-yl)methyl]-2-pyrrolidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-2-9-22-13-14(11-21-22)10-20-18(23)17-6-4-3-5-16(17)15-7-8-19-12-15/h3-6,11,13,15,19H,2,7-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSGJFDPPDHVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)CNC(=O)C2=CC=CC=C2C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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